molecular formula C14H14N4OS B2375146 (E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1203439-71-7

(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No. B2375146
CAS RN: 1203439-71-7
M. Wt: 286.35
InChI Key: ROMULFSJEFDCLZ-CCEZHUSRSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. The compound also contains a benzo[d]thiazol-2(3H)-ylidene group, which is a type of benzothiazole. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation of the benzothiazole and pyrazole rings. The presence of the nitrogen and sulfur atoms in the rings can also contribute to the stability of the compound .


Chemical Reactions Analysis

Benzothiazoles and pyrazoles can undergo various chemical reactions due to the presence of nitrogen and sulfur atoms in their structure. They can act as nucleophiles in reactions with electrophiles .

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to (E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide have demonstrated promising antibacterial properties. For instance, specific analogs showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Antimicrobial Activity

Similar compounds have also been noted for their antimicrobial activities. The synthesis of substituted-thiazole-semicarbazides and their derivatives, which share a structural resemblance to the compound , revealed significant antimicrobial properties (Basavarajaiah & Mruthyunjayaswamy, 2008).

Fungicide Applications

Compounds with a similar structure have been explored for their fungicide applications. For instance, research into pyrazole-4-carboxamides and thiazole-5-carboxamides, which are structurally related, indicated high activity against specific diseases, suggesting potential use as fungicides (Masatsugu et al., 2010).

Anti-Inflammatory Activity

There's evidence indicating that compounds structurally related to the one possess anti-inflammatory properties. The synthesis and evaluation of 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates showed promising anti-inflammatory activities (Yuvaraj et al., 2014).

Cytotoxic Activity

Similar compounds have been studied for their cytotoxic activities. For instance, research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a common structural motif, indicated potent cytotoxicity against various cancer cell lines (Deady et al., 2003).

Antipsychotic Potential

Compounds with structural similarities have been investigated for their potential antipsychotic properties. For example, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, were synthesized and evaluated for antipsychotic activities (Wise et al., 1987).

Future Directions

Given the biological activities associated with benzothiazoles and pyrazoles, this compound could be a potential candidate for further study in drug discovery and development .

properties

IUPAC Name

1,4-dimethyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-8-17(2)16-12(9)13(19)15-14-18(3)10-6-4-5-7-11(10)20-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMULFSJEFDCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)N=C2N(C3=CC=CC=C3S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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